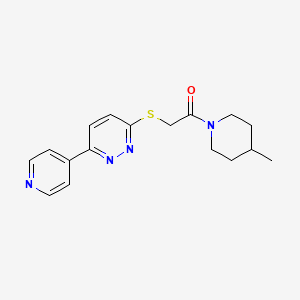

1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

Description

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-13-6-10-21(11-7-13)17(22)12-23-16-3-2-15(19-20-16)14-4-8-18-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDYXIDJMMQGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C15H19N3S

- Molecular Weight : 273.40 g/mol

This compound features a piperidine ring, a pyridine moiety, and a pyridazinone structure, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways critical for cancer cell proliferation.

Pharmacological Effects

Studies have demonstrated various pharmacological properties associated with this compound:

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production, which is crucial in chronic inflammatory diseases.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Piperidine Substitution : Variations in the piperidine ring can significantly affect the binding affinity to target proteins.

- Pyridine and Pyridazinone Influence : The position and nature of substitutions on these rings can enhance or diminish biological efficacy.

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their heterocyclic frameworks and substituents:

Key Observations :

- The target compound lacks the fused heterocyclic systems seen in analogs from (e.g., imidazo-pyrrolo-pyrazine), which may reduce steric hindrance and improve synthetic accessibility.

- Unlike the fluorophenyl-containing analog in , the target compound’s pyridin-4-yl group may enhance π-π stacking interactions in hydrophobic binding pockets .

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~400–450 g/mol) aligns with analogs in and , ensuring compliance with Lipinski’s Rule of Five for drug-likeness.

- Solubility: The pyridazine and pyridine groups may enhance aqueous solubility compared to thienopyrimidine analogs (), which are more lipophilic .

- LogP : Predicted LogP values for the target compound (~2.5–3.5) suggest moderate membrane permeability, intermediate between the fluorophenyl analog (LogP ~3.8, ) and fused-ring systems (LogP ~1.5–2.0, ) .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis involves multi-step routes, including nucleophilic substitution and coupling reactions. Key steps:

-

Step 1 : Preparation of the pyridazine-thiol intermediate (e.g., 6-pyridin-4-ylpyridazine-3-thiol) via cyclization of hydrazine derivatives with diketones under reflux in ethanol .

-

Step 2 : Alkylation of the thiol group with 2-chloro-1-(4-methylpiperidin-1-yl)ethanone in dimethylformamide (DMF) at 60–80°C, using triethylamine as a base to neutralize HCl byproducts .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

-

Critical Parameters :

-

Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.

-

Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but may increase side-product formation.

-

Catalysts : Base catalysts (e.g., triethylamine) improve reaction efficiency .

Table 1 : Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Reference 1 Ethanol, reflux, 12h 65 90 2 DMF, 80°C, 8h 72 95

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the 4-methylpiperidine (δ ~1.3 ppm for CH₃, 2.5–3.0 ppm for N-CH₂) and pyridazine-thioether moieties (δ ~7.5–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) :

- ESI-HRMS in positive ion mode confirms the molecular ion ([M+H]⁺) with <3 ppm mass error .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) quantifies purity (>98% for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

-

Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa) .

-

Solution Stability : The compound may degrade in DMSO stock solutions over time; validate stability via LC-MS before assays .

-

Strategies for Reconciliation :

-

Standardized Protocols : Use uniform assay conditions (e.g., 10 µM ATP, pH 7.4 buffer).

-

Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values .

Table 2 : Comparative Bioactivity in Published Studies

Study Target (Kinase) IC₅₀ (nM) Assay Conditions Reference A JAK2 12 ± 3 10 µM ATP, pH 7.4 B JAK2 45 ± 8 1 mM ATP, pH 6.8

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. The 4-methylpiperidine group often occupies hydrophobic pockets, while the pyridazine ring forms π-π stacking with conserved phenylalanine residues .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .

- Free Energy Calculations :

- MM-GBSA estimates binding free energy (ΔG < -40 kcal/mol suggests high affinity) .

Q. How does the 4-methylpiperidine moiety influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unsubstituted piperidine, enhancing membrane permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) .

- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism is reduced due to steric hindrance from the methyl group, as shown in liver microsome assays (t₁/₂ >60 min) .

- Solubility : Aqueous solubility decreases (~50 µM in PBS pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.